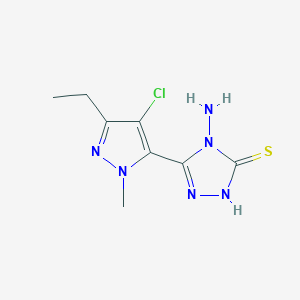![molecular formula C11H11BrN4OS2 B303480 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B303480.png)
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide, also known as Br-MPA, is a chemical compound with potential applications in scientific research. It is a derivative of the thiadiazole family and has been studied for its potential therapeutic effects in various diseases. In
Wirkmechanismus
The exact mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins involved in cancer growth and inflammation. 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide has also been shown to modulate the activity of neurotransmitters and protect against oxidative stress in neurodegenerative disorders.
Biochemical and Physiological Effects:
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide has been shown to have various biochemical and physiological effects, depending on the disease model studied. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and protect against oxidative stress in neurodegenerative disorders. 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide has also been shown to modulate the activity of neurotransmitters, such as acetylcholine and dopamine.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical properties make it suitable for various assays and experiments. However, 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide also has some limitations. Its exact mechanism of action is not fully understood, and its potential therapeutic effects need to be further validated in animal models and clinical trials.
Zukünftige Richtungen
There are several future directions for 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide research. One direction is to further investigate its potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to study its pharmacokinetics and pharmacodynamics in animal models and humans, to better understand its safety and efficacy. Additionally, the development of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide derivatives with improved potency and selectivity could lead to the discovery of new therapeutic agents.
Synthesemethoden
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide can be synthesized using a multi-step synthetic route, starting from commercially available starting materials. The synthesis involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 4-bromo-2-methylbenzoyl chloride in the presence of a base, followed by the reaction with chloroacetic acid. The final product is obtained after purification and isolation.
Wissenschaftliche Forschungsanwendungen
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models. 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide has also been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide |
|---|---|
Molekularformel |
C11H11BrN4OS2 |
Molekulargewicht |
359.3 g/mol |
IUPAC-Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide |
InChI |
InChI=1S/C11H11BrN4OS2/c1-6-4-7(12)2-3-8(6)14-9(17)5-18-11-16-15-10(13)19-11/h2-4H,5H2,1H3,(H2,13,15)(H,14,17) |
InChI-Schlüssel |
HDUKGWHJQNLVKC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NN=C(S2)N |
Kanonische SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NN=C(S2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![12-chloro-14-(3,4-dimethoxyphenyl)-2-phenyl-14H-benzo[7,8]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B303399.png)
![N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide](/img/structure/B303401.png)
![3-amino-8-bromo-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B303403.png)
![ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate](/img/structure/B303404.png)
![3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B303407.png)
![ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate](/img/structure/B303408.png)
![3-amino-8-bromo-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B303409.png)
![3-amino-5,8-dibromo-1-phenyl-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B303410.png)
![2-amino-6-chloro-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B303412.png)
![diethyl 3,10-diamino-1,12-diphenyl-1H,12H-chromeno[5,6-f]chromene-2,11-dicarboxylate](/img/structure/B303415.png)
![1-Methyl-5-{[5-({3-methyl-1-[3-(4-morpholinyl)propyl]-5-oxo-2-thioxo-4-imidazolidinylidene}methyl)-2-thienyl]methylene}-3-[3-(4-morpholinyl)propyl]-2-thioxo-4-imidazolidinone](/img/structure/B303417.png)
![3-Ethyl-5-{3-[(1-ethyl-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B303418.png)
![5-{3-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B303419.png)